3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis, particularly in the preparation of various derivatives and intermediates for pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 4-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc-protected amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid involves its ability to act as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical and chemical reactions. This property makes it valuable in the synthesis of peptides and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid
- tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid is unique due to its specific structure, which includes a Boc-protected amine group attached to a phenyl ring and a dimethylpropanoic acid moiety. This combination of functional groups provides versatility in synthetic applications, allowing for the creation of a wide range of derivatives and intermediates.
Properties
IUPAC Name |
2,2-dimethyl-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-11-13-8-6-12(7-9-13)10-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXURWSVDJBCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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